Lipoxygenase Inhibition vs. HMG-CoA Reductase Selectivity: A Critical Differentiation from 3-Hydroxy-3-methylglutaric Acid
3-Hydroxy-3-methyl-n-nonanoic acid is characterized as a potent lipoxygenase inhibitor [1], while demonstrating a complete lack of significant inhibitory activity against HMG-CoA reductase when tested on rat hepatic microsomes [2]. This is in direct contrast to its structural analog 3-hydroxy-3-methylglutaric acid (HMG), a well-established HMG-CoA reductase inhibitor with a reported Ki of 23.5 nM [3]. This selectivity inversion is a key differentiating factor for research applications.
| Evidence Dimension | Enzyme Inhibition Profile |
|---|---|
| Target Compound Data | Lipoxygenase: Potent inhibitor (qualitative). HMG-CoA Reductase: No significant inhibition. |
| Comparator Or Baseline | 3-Hydroxy-3-methylglutaric acid (HMG): HMG-CoA Reductase Ki = 23.5 nM. |
| Quantified Difference | Selectivity inversion: Target compound is inactive against HMG-CoA reductase, unlike the comparator, which is a potent inhibitor. |
| Conditions | Target compound: rat hepatic microsomal HMG-CoA reductase assay. Comparator: Human HMG-CoA reductase inhibition assay (BindingDB). Note: Exact IC50 for lipoxygenase is not quantified in the available source. |
Why This Matters
This selectivity profile identifies the compound for studies requiring lipoxygenase pathway modulation without interfering with cholesterol biosynthesis, which is not achievable with the HMG analog.
- [1] Medical University of Lublin. MeSH Concept Record M0014961: A potent lipoxygenase inhibitor... View Source
- [2] BindingDB. Assay Summary: ChEMBL_80637 (CHEMBL692515). Lacked significant inhibitory activity against rat hepatic microsomal HMG-CoA reductase. View Source
- [3] BindingDB. BDBM50160720: 3-hydroxy-3-methylglutaric acid Ki: 23.5 nM against HMG-CoA reductase. View Source
